Indolizin-5-ylboronic acid Indolizin-5-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002888
InChI: InChI=1S/C8H8BNO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6,11-12H
SMILES:
Molecular Formula: C8H8BNO2
Molecular Weight: 160.97 g/mol

Indolizin-5-ylboronic acid

CAS No.:

Cat. No.: VC18002888

Molecular Formula: C8H8BNO2

Molecular Weight: 160.97 g/mol

* For research use only. Not for human or veterinary use.

Indolizin-5-ylboronic acid -

Specification

Molecular Formula C8H8BNO2
Molecular Weight 160.97 g/mol
IUPAC Name indolizin-5-ylboronic acid
Standard InChI InChI=1S/C8H8BNO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6,11-12H
Standard InChI Key DUMLLEBNDXEALX-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=CC2=CC=CN12)(O)O

Introduction

Chemical and Physical Properties

Indolizin-5-ylboronic acid is a white to light yellow crystalline powder with notable air sensitivity, requiring storage at 2–8°C to maintain stability . Key physicochemical parameters include:

PropertyValue
Melting Point170–175 °C
Boiling Point433.2 ± 37.0 °C (Predicted)
Density1.33 ± 0.1 g/cm³ (Predicted)
pKa8.91 ± 0.30 (Predicted)
SolubilitySoluble in polar organic solvents

The boronic acid group (-B(OH)2\text{-B(OH)}_2) enables participation in Suzuki-Miyaura cross-coupling reactions, while the indolizine core contributes to π-electron delocalization, influencing reactivity and intermolecular interactions . The compound’s NMR spectra reveal distinct shifts due to the peri-effect of the 5-substituent; for example, the H-3 proton resonates downfield at 8.7–9.2 ppm compared to 6.8–7.2 ppm in unsubstituted indolizines .

Synthetic Methodologies

Direct Lithiation and Electrophilic Quench

A robust synthesis involves direct lithiation of 2-substituted indolizines using nn-butyllithium (nn-BuLi) at –78°C, followed by reaction with triisopropyl borate (B(OiPr)3\text{B(O}^i\text{Pr)}_3). Optimized conditions (5 hours at –20°C) yield indolizin-5-ylboronic acid in >90% purity . For example:

  • Metallation:

    Indolizine+n-BuLi5-Lithioindolizine\text{Indolizine} + n\text{-BuLi} \rightarrow \text{5-Lithioindolizine}
  • Boronation:

    5-Lithioindolizine+B(OiPr)3Indolizin-5-ylboronic Acid\text{5-Lithioindolizine} + \text{B(O}^i\text{Pr)}_3 \rightarrow \text{Indolizin-5-ylboronic Acid}

This method avoids competing side reactions, ensuring regioselectivity at the 5-position .

Industrial-Scale Production

Industrial processes prioritize yield and purity through controlled reaction conditions (e.g., inert atmosphere, low moisture). Large-scale lithiation-boronation sequences are common, with post-synthetic purification via recrystallization or chromatography .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Indolizin-5-ylboronic acid couples with aryl/vinyl halides under palladium catalysis to form C–C bonds. For instance, reaction with 4-methoxyphenylboronic acid produces aryl-substituted indolizines, validated by 1H^1\text{H}-NMR and X-ray crystallography :

5-Iodoindolizine+Ar-B(OH)2Pd(PPh3)45-Arylindolizine\text{5-Iodoindolizine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Arylindolizine}

This reaction is pivotal for synthesizing biaryl structures in pharmaceuticals .

Synthesis of Biologically Active Molecules

  • MMP-13 Inhibitors: Used in arthritis treatment, leveraging the indolizine scaffold’s affinity for zinc-binding domains .

  • Tubulin Polymerization Inhibitors: Substituted pyrimidines derived from indolizin-5-ylboronic acid show antitumor activity .

  • Antimicrobial Agents: Boronic acid derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens.

Research Findings and Derivative Chemistry

5-Formylindolizines

Lithiation followed by formylation (using DMF) yields 5-formylindolizines, which undergo further functionalization:

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) converts the formyl group to hydroxymethyl .

  • Oxime Formation: Reaction with hydroxylamine produces oximes, though stability issues necessitate careful handling .

Haloindolizines

5-Iodoindolizines, synthesized via iodination, serve as intermediates for cross-coupling. Their reactivity is enhanced by the indolizine ring’s electron-deficient nature .

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesReactivity Differences
3-Indolylboronic AcidBoronic acid at indole 3-positionLower regioselectivity in coupling reactions
Phenylboronic AcidLacks heterocyclic ringLimited biological activity
Pyridylboronic AcidPyridine ring instead of indolizineEnhanced solubility in aqueous media

The indolizine core’s planar structure and π-electron density differentiate its reactivity from other boronic acids, enabling unique applications in catalysis and drug design .

Future Directions and Challenges

  • Drug Discovery: Explore indolizin-5-ylboronic acid’s role in targeting kinase and protease enzymes.

  • Materials Science: Develop conductive polymers or sensors leveraging boronic acid’s Lewis acidity.

  • Stability Optimization: Investigate protective groups (e.g., MIDA boronates) to enhance air and moisture stability .

  • Green Chemistry: Replace nn-BuLi with safer bases (e.g., LDA) to improve synthetic sustainability.

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